molecular formula C7H13ClO2S B13224241 2-Methylcyclohexane-1-sulfonyl chloride

2-Methylcyclohexane-1-sulfonyl chloride

Cat. No.: B13224241
M. Wt: 196.70 g/mol
InChI Key: NYXIZHREBQGNOF-UHFFFAOYSA-N
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Description

2-Methylcyclohexane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a carbon atom. The compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclohexane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the chlorosulfonation of 2-methylcyclohexane. This process typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

2-Methylcyclohexane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride group into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylcyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in substitution reactions, the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new bond.

Comparison with Similar Compounds

2-Methylcyclohexane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom attached to the sulfonyl group.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring attached to the sulfonyl group.

    Cyclohexanesulfonyl chloride: A similar compound with a cyclohexane ring but without the methyl substitution.

Uniqueness

The presence of the methyl group in this compound provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and other applications.

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

2-methylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h6-7H,2-5H2,1H3

InChI Key

NYXIZHREBQGNOF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1S(=O)(=O)Cl

Origin of Product

United States

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